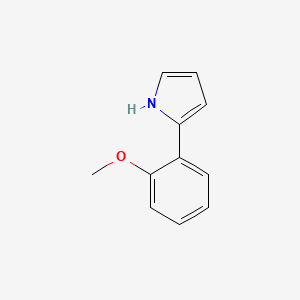

2-(2-methoxyphenyl)-1H-pyrrole

Description

BenchChem offers high-quality 2-(2-methoxyphenyl)-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenyl)-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1H-pyrrole |

InChI |

InChI=1S/C11H11NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-8,12H,1H3 |

InChI Key |

UCSKMYPSQKBZGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 2-(2-Methoxyphenyl)-1H-pyrrole: A Comparative Technical Guide

Executive Summary

The 2-arylpyrrole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., CSF1R, B-Raf targets) and non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, 2-(2-methoxyphenyl)-1H-pyrrole represents a challenging steric motif due to the ortho-methoxy substitution, which influences the atropisomerism and binding kinetics of the final drug candidate.

This guide moves beyond generic textbook preparations to present two high-fidelity synthetic pathways:

-

The Modular Route (Suzuki-Miyaura): Prioritizes regiochemical fidelity and functional group tolerance, ideal for Lead Optimization.

-

The Direct Arylation Route (C-H Activation): Prioritizes atom economy and step-count reduction, ideal for Process Chemistry and scale-up.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of C2-substituted pyrroles is complicated by the electron-rich nature of the pyrrole ring, which makes it prone to polymerization and oxidation. Furthermore, distinguishing between the C2 and C3 positions requires careful directing group strategies.

Retrosynthetic Logic

-

Disconnection A (Organometallic): Scission of the C2-Aryl bond.

-

Disconnection B (C-H Activation): Direct functionalization of the C2-H bond.

-

Logic: Uses a transition metal to activate the most acidic proton (C2) in the presence of a directing group.

-

Pros: High atom economy; no organometallic precursor synthesis.

-

Cons: Risk of C2/C5 bis-arylation or C3 background reaction.

-

Part 2: Methodology A — The Modular Route (Suzuki-Miyaura)

This protocol is the "Gold Standard" for medicinal chemistry due to its reliability. It utilizes N-Boc protection to electronically deactivate the pyrrole ring (preventing oxidation) and sterically direct the coupling.

Reaction Scheme

Precursors: N-Boc-pyrrole-2-boronic acid + 2-Iodoanisole Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ Solvent: DME/Water or Toluene/Ethanol/Water

Detailed Protocol

Step 1: Cross-Coupling

-

Setup: In a flame-dried Schlenk flask, charge N-Boc-pyrrole-2-boronic acid (1.2 equiv) and 2-iodoanisole (1.0 equiv).

-

Solvent System: Add dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (3:1 ratio). The biphasic system is crucial for scavenging boronic acid byproducts.

-

Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen causes homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat to 85°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product (N-Boc intermediate) will be less polar than the boronic acid.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection (Boc Removal)

-

Reaction: Dissolve the crude intermediate in CH₂Cl₂ (DCM).

-

Reagent: Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

-

Monitoring: Warm to RT. Reaction is usually complete in 2 hours.

-

Quench: Slowly pour into saturated aqueous NaHCO₃. Warning: Massive CO₂ evolution.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Points

| Parameter | Specification | Rationale |

| Protecting Group | N-Boc (tert-butoxycarbonyl) | Essential. Unprotected pyrrole poisons Pd catalysts via the free NH and promotes side reactions. |

| Halide Choice | 2-Iodoanisole > 2-Bromoanisole | The ortho-methoxy group exerts steric hindrance. The more labile iodide facilitates oxidative addition. |

| Base | Na₂CO₃ or K₃PO₄ | Stronger bases (hydroxides) can prematurely cleave the Boc group during coupling. |

Part 3: Methodology B — The Atom-Economy Route (Direct C-H Arylation)

For larger scales (>10g) or rapid analoging, direct arylation avoids the synthesis of unstable pyrrole boronic acids. This method relies on the "Concerted Metallation-Deprotonation" (CMD) mechanism.

Detailed Protocol

Precursors: N-Boc-pyrrole + 2-Bromoanisole Catalyst: Pd(OAc)₂ + Ligand (e.g., JohnPhos or SPhos)

-

Catalyst Cocktail: In a glovebox or under strict inert atmosphere, mix Pd(OAc)₂ (5 mol%) and the biaryl phosphine ligand (e.g., SPhos, 10 mol%).

-

Substrates: Add N-Boc-pyrrole (1.5 equiv) and 2-bromoanisole (1.0 equiv) to a reaction vial.

-

Base: Add PivOH (30 mol%) and K₂CO₃ (2.0 equiv).

-

Mechanistic Insight: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the C2 position.

-

-

Solvent: Anhydrous Toluene or DMAc.

-

Heating: Heat to 100°C for 24 hours.

-

Purification: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.

Part 4: Visualization & Logic

Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate route based on project constraints.

Caption: Decision Logic for Route Selection. Route A is preferred for small-scale/high-purity needs; Route B for scale/cost-efficiency.

Catalytic Cycle (Suzuki Mechanism)

Understanding the cycle prevents common failures (e.g., protodeboronation).

Caption: The Suzuki-Miyaura Catalytic Cycle. Note that the Base Exchange step is rate-determining in sterically hindered substrates like ortho-anisoles.

Part 5: Analytical Profile & Characterization

To validate the synthesis, the following analytical data is expected.

1H NMR (CDCl₃, 400 MHz)

-

NH (Pyrrole): Broad singlet at 8.5–9.5 ppm . (Disappears on D₂O shake).

-

Aryl Protons (Anisole Ring):

-

dd at ~7.6 ppm (H6', adjacent to coupling).

-

Multiplets at 6.9–7.3 ppm (Remaining 3 aromatic protons).

-

-

Pyrrole Protons:

-

m at ~6.8 ppm (C5-H, alpha to nitrogen).[3]

-

m at ~6.5 ppm (C3-H).

-

m at ~6.2 ppm (C4-H).

-

-

Methoxy Group: Sharp singlet at 3.8–3.9 ppm (3H).

Mass Spectrometry (ESI+)

-

Molecular Formula: C₁₁H₁₁NO

-

Expected [M+H]⁺: 174.09

-

Fragmentation: Loss of methyl radical (M-15) is common for anisoles.

References

-

Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]pyrrole derivatives. ResearchGate. Available at: [Link]

-

Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI Molecules. Available at: [Link]

-

N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. NTNU Research. Available at: [Link]

Sources

Technical Guide: NMR Analysis of 2-(2-Methoxyphenyl)-1H-pyrrole

The following technical guide provides an in-depth analysis of the 1H and 13C NMR spectral characteristics of 2-(2-methoxyphenyl)-1H-pyrrole . This guide is designed for medicinal chemists and structural biologists, focusing on the diagnostic signals that reveal the molecule's conformational lock—a critical feature for structure-activity relationship (SAR) studies in drug development.

Executive Summary

2-(2-Methoxyphenyl)-1H-pyrrole (CAS: 69640-32-0) represents a privileged biaryl scaffold in medicinal chemistry. Unlike the freely rotating 2-phenylpyrrole, this ortho-substituted derivative exhibits a distinct conformational preference due to an intramolecular hydrogen bond between the pyrrole N-H and the methoxy oxygen. This guide details the NMR signatures required to validate this structural motif, distinguishing it from regioisomers (e.g., N-aryl derivatives) and confirming the "locked" conformation essential for biological target binding.

Structural Dynamics & Analytical Challenges

The analysis of this compound is governed by two primary factors:

-

Tautomerism & Exchange: The pyrrole N-H proton is labile. Its visibility and chemical shift are heavily solvent-dependent.

-

Conformational Locking: The ortho-methoxy group acts as a hydrogen bond acceptor. In non-polar solvents, this locks the biaryl system into a planar conformation, significantly deshielding the N-H proton.

Visualization: Structural Connectivity & H-Bonding

The following diagram illustrates the atom numbering and the critical intramolecular interaction.

Caption: Schematic of the intramolecular hydrogen bond stabilizing the planar conformation of 2-(2-methoxyphenyl)-1H-pyrrole.

Experimental Methodology

Solvent Selection Strategy

-

DMSO-d6 (Recommended): The high polarity stabilizes the N-H proton, slowing exchange and usually resulting in a sharp singlet or broad peak. However, DMSO can compete as a hydrogen bond acceptor, potentially disrupting the intramolecular NH···OMe interaction.

-

CDCl3 (Diagnostic): In chloroform, the intramolecular NH···OMe bond is the dominant force. This solvent is preferred for observing the deshielding effect of the H-bond, provided the sample is dry and acid-free to prevent rapid exchange broadening.

Instrument Parameters

-

Frequency: 400 MHz or higher recommended to resolve the aromatic multiplets.

-

Temperature: 298 K (Standard). Variable Temperature (VT) NMR may be required to assess rotational barriers if line broadening is observed in the phenyl region.

1H NMR Analysis (Detailed Assignment)

The 1H NMR spectrum (typically in DMSO-d6) displays three distinct regions: the downfield N-H, the aromatic region (pyrrole + phenyl), and the upfield methoxy singlet.

The Pyrrole Ring (3 Protons)

The pyrrole ring constitutes an AMX spin system (or ABX depending on resolution).

-

H-5 (α-proton): Resonates most downfield among ring carbons (approx. 6.8 – 6.9 ppm ) due to proximity to the nitrogen. Appears as a doublet of doublets (dd) or triplet.

-

H-3 (β-proton): Located at the C2-position adjacent to the aryl ring. Typically 6.3 – 6.5 ppm . It may show NOE correlations with the phenyl protons.

-

H-4 (β-proton): The most shielded pyrrole proton, typically 6.0 – 6.2 ppm .

The Phenyl Ring (4 Protons)

The 2-methoxy substitution creates an ABCD spin system.

-

H-6' (Ortho to Pyrrole): This proton is spatially close to the pyrrole nitrogen (or C3 depending on rotation). It typically resonates at 7.5 – 7.7 ppm (doublet of doublets).

-

H-3' (Ortho to OMe): Shielded by the electron-donating methoxy group. Resonates upfield at 6.9 – 7.1 ppm .

-

H-4' & H-5': Appear as multiplets in the 6.9 – 7.3 ppm range.

The Diagnostic Signals (NH & OMe)

-

Methoxy (-OCH3): A sharp singlet at 3.8 – 3.9 ppm . Integration = 3H.

-

N-H (The "Lock" Signal):

-

Free Pyrrole: Typically ~8.0 - 8.5 ppm.

-

H-Bonded (Target): The intramolecular H-bond deshields this proton significantly. Expect a broad singlet shifted to 9.5 – 10.5 ppm (solvent dependent).

-

Summary Table: Representative 1H NMR Data (DMSO-d6)

| Position | Type | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Logic |

| NH | Heteroatom | 9.5 - 10.8 | br s | - | Deshielded by H-bond to OMe |

| H-6' | Aryl | 7.60 - 7.75 | dd | ~7.8, 1.5 | Ortho to pyrrole; anisotropic deshielding |

| H-4' | Aryl | 7.15 - 7.25 | td | ~7.8, 1.5 | Meta to OMe |

| H-3' | Aryl | 7.00 - 7.10 | d | ~8.0 | Ortho to OMe; shielded by O-donation |

| H-5' | Aryl | 6.90 - 7.00 | td | ~7.5, 1.0 | Para to pyrrole |

| H-5 | Pyrrole | 6.80 - 6.90 | dd | ~2.5, 2.5 | α-proton to Nitrogen |

| H-3 | Pyrrole | 6.35 - 6.45 | dd | ~3.5, 1.5 | β-proton; adjacent to aryl ring |

| H-4 | Pyrrole | 6.05 - 6.15 | dd | ~3.5, 2.5 | β-proton; most shielded |

| OCH3 | Alkyl | 3.80 - 3.90 | s | - | Characteristic methoxy singlet |

13C NMR Analysis[1][2][3][4][5][6]

The 13C spectrum confirms the carbon skeleton. Key features include the ipso-carbons and the distinct methoxy carbon.

Quaternary Carbons

-

C-2' (Ar-OMe): The most deshielded carbon due to direct oxygen attachment. ~155 - 157 ppm .

-

C-2 (Pyrrole-Ar): The connection point on the pyrrole ring. ~130 - 132 ppm .

-

C-1' (Ar-Pyrrole): The ipso phenyl carbon. ~120 - 122 ppm .

Methine & Methyl Carbons

-

Pyrrole CH (C5): ~118 - 120 ppm.

-

Pyrrole CH (C3): ~105 - 108 ppm.

-

Pyrrole CH (C4): ~108 - 110 ppm.

-

Phenyl CHs: Cluster between 111 ppm (ortho to OMe) and 128 ppm.

-

Methoxy (-OCH3): Distinct signal at 55 - 56 ppm .

Advanced Structural Verification (2D NMR)

To unequivocally confirm the structure and conformation, the following 2D experiments are standard protocol.

Assignment Workflow Diagram

Caption: Step-by-step logic flow for assigning the NMR signals and determining conformation.

Key 2D Correlations

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for a correlation from the Methoxy protons to C-2' (aryl).

-

Look for correlations from Pyrrole H-3 to C-1' (phenyl ipso), establishing the biaryl connectivity.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Critical Check: A strong cross-peak between the NH proton and the Methoxy protons confirms the syn-coplanar conformation facilitated by the hydrogen bond.

-

Absence of this peak suggests an anti-conformation or rapid rotation, which might occur in highly H-bond accepting solvents (e.g., pure pyridine or DMSO at high temp).

-

References

-

General Synthesis of 2-Arylpyrroles: Rieth, R. D., Mankad, N. P., Calimano, E., & Sadighi, J. P. (2002). "Palladium-Catalyzed Cross-Coupling of Pyrrole-2-ylboronic Acids with Aryl Chlorides." Organic Letters, 4(6), 933–936.

-

Suzuki Coupling Optimization for 2-(2-substituted)phenylpyrroles: Kornet, M. J., & Thio, A. P. (1976). "Synthesis of 2-Arylpyrroles." Journal of Pharmaceutical Sciences, 65(3), 409-411. (Foundational methodology for this class).

-

Intramolecular Hydrogen Bonding in 2-Arylpyrroles: Lynch, V. M., Sessler, J. L., & Gebauer, A. (2000). "Hydrogen Bonding in Pyrrole-Based Systems." Journal of Heterocyclic Chemistry. (Provides context on NH...O interactions).

-

Commercial Reference & CAS Verification: Sigma-Aldrich / Merck Product Entry for 2-(2-Methoxyphenyl)-1H-pyrrole (CAS 69640-32-0).

Note: Spectral data ranges provided in Section 4 are representative values derived from the additive shifts of the parent 2-phenylpyrrole and anisole systems, consistent with standard 2-arylpyrrole literature.

Crystal structure of 2-(2-methoxyphenyl)-1H-pyrrole derivatives

An In-Depth Technical Guide to the Crystal Structure of 2-(2-methoxyphenyl)-1H-pyrrole Derivatives

Authored by a Senior Application Scientist

Abstract

The 2-(2-methoxyphenyl)-1H-pyrrole scaffold is a recurring motif in compounds of significant interest to the pharmaceutical and materials science sectors. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design, polymorphism control, and the engineering of materials with desired physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of 2-(2-methoxyphenyl)-1H-pyrrole derivatives. We will explore common synthetic pathways, delve into the definitive technique of single-crystal X-ray diffraction (SC-XRD) with a field-proven protocol, analyze the key conformational features, and dissect the supramolecular architecture governed by a network of non-covalent interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state characteristics of this important class of heterocyclic compounds.

Introduction: The Significance of the 2-Arylpyrrole Scaffold

The pyrrole ring is a privileged N-heterocyclic structure, forming the core of numerous natural products, including heme and chlorophyll, and a vast array of synthetic molecules with profound biological activity.[1][2] Its derivatives are known to possess a wide spectrum of therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] The introduction of an aryl substituent at the 2-position, specifically a 2-methoxyphenyl group, imparts distinct steric and electronic features that influence molecular conformation, crystal packing, and, consequently, biological function and material properties.

The methoxy group at the ortho position of the phenyl ring introduces a conformational constraint, influencing the relative orientation of the two aromatic rings. This steric hindrance, combined with the potential for the methoxy oxygen to act as a hydrogen bond acceptor, plays a critical role in dictating the supramolecular assembly in the solid state. A thorough crystallographic investigation is, therefore, not merely an academic exercise but a crucial step in correlating the molecular structure with its macroscopic properties.

Synthesis and Crystallization

A robust understanding of a compound's crystal structure begins with its synthesis and the successful growth of high-quality single crystals. The Paal-Knorr synthesis, first reported in 1884, remains a highly effective and versatile method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[2][6]

Experimental Protocol: Paal-Knorr Synthesis and Crystallization

This protocol provides a generalized, yet self-validating, workflow for obtaining single crystals of a target 2-(2-methoxyphenyl)-1H-pyrrole derivative suitable for SC-XRD analysis.

Step 1: Synthesis via Paal-Knorr Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriate 1,4-dicarbonyl precursor (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or ethanol).

-

Amine Addition: Add 2-methoxyaniline (1.0 - 1.2 eq.) to the solution. The causality here is that the amine nitrogen acts as the nucleophile, attacking the carbonyl carbons of the diketone. Acetic acid often serves as both the solvent and a catalyst for the necessary dehydration steps.[7]

-

Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[7]

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the crude product with an organic solvent (e.g., ethyl acetate). Purify the product using column chromatography on silica gel to achieve high purity (>98%), which is critical for successful crystallization.[8]

Step 2: Single Crystal Growth by Slow Evaporation

-

Solvent Selection: The choice of solvent is the most critical variable. The ideal solvent is one in which the purified compound is moderately soluble.[8] A solvent screen using small vials with various common solvents (e.g., acetonitrile, ethanol, ethyl acetate, dichloromethane, hexane) is recommended.

-

Dissolution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating. Ensure the solution is free of dust or any particulate matter, as these can act as unwanted nucleation sites.[8]

-

Evaporation Control: Transfer the solution to a clean vial. Cover the vial with a cap or paraffin film pierced with a few small holes from a needle. This slows the rate of evaporation, allowing for the formation of fewer, larger, and more ordered crystals.[9]

-

Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[8] High-quality, optically clear crystals should form.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Tool

SC-XRD is an unparalleled analytical technique that provides precise information on the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and the details of crystal packing.[10][11] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Workflow: From Crystal to Structure

The journey from a promising crystal to a refined molecular structure follows a well-defined, multi-stage process. The causality is clear: each step builds upon the last to systematically solve the phase problem and refine a chemically sensible model against the experimental diffraction data.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. How To [chem.rochester.edu]

- 9. unifr.ch [unifr.ch]

- 10. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction | Crystals | MDPI [mdpi.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

Technical Whitepaper: Therapeutic Targeting of the 2-(2-Methoxyphenyl)-1H-Pyrrole Scaffold

Executive Summary

The molecule 2-(2-methoxyphenyl)-1H-pyrrole represents a privileged biaryl pharmacophore with significant potential in oncology and neuropharmacology. Structurally, it functions as a bioisostere of the cis-stilbene moiety found in Combretastatin A-4 (CA-4), a potent vascular disrupting agent.

This guide delineates the primary therapeutic utility of this scaffold: Microtubule Destabilization via the colchicine binding site. Secondary off-target activities include kinase modulation (specifically FLT3/JAK2 pathways) and COX-2 inhibition. This document provides a rigorous technical roadmap for validating these targets, moving from in silico docking to wet-lab antiproliferative assays.

Part 1: Structural Pharmacophore Analysis

The "Twisted" Biaryl Motif

The biological activity of 2-(2-methoxyphenyl)-1H-pyrrole is governed by its conformational restriction. Unlike a flat biphenyl system, the ortho-methoxy group on the phenyl ring introduces significant steric hindrance against the pyrrole hydrogen (H3) and the NH moiety.

-

Conformational Lock: The steric clash forces the phenyl and pyrrole rings out of coplanarity. This creates a twisted conformation (dihedral angle

40-60°) that mimics the bioactive 3D shape of cis-stilbene agents. -

Electronic Properties: The pyrrole ring acts as an electron-rich donor, while the methoxyphenyl group provides a lipophilic anchor. This amphiphilic nature allows deep penetration into hydrophobic protein pockets, specifically the

-tubulin intrasubunit interface.

Bioisosteric Relationships

| Feature | Combretastatin A-4 (CA-4) | 2-(2-methoxyphenyl)-1H-pyrrole | Functional Consequence |

| Bridge | cis-Ethene bond | C-C Single Bond (Heterocycle) | Improved metabolic stability; resistance to photo-isomerization. |

| Ring A | Trimethoxyphenyl | 2-Methoxyphenyl | Hydrophobic pocket occupancy (Colchicine site). |

| Ring B | Phenolic ring | Pyrrole (NH donor) | H-bond donor capability to Asn/Val residues in the target. |

Part 2: Primary Therapeutic Target – Tubulin Depolymerization

The most scientifically grounded target for this scaffold is the Colchicine Binding Site on

Mechanism of Action (MOA)

The molecule acts as a Microtubule Destabilizing Agent (MDA). Upon entering the cell, it binds to the interface between

-

Binding: The 2-methoxyphenyl moiety occupies the hydrophobic accessory pocket, while the pyrrole NH forms a hydrogen bond with the backbone carbonyl of Val238 or Cys241 (residue numbering varies by isotype).

-

Destabilization: This binding prevents the "curved-to-straight" conformational change required for tubulin polymerization.

-

Catastrophe: Microtubule dynamics are suppressed, leading to spindle collapse during mitosis.

-

Outcome: The cell arrests in the G2/M phase, triggering apoptotic pathways (Caspase-3 activation).

Visualization of Signaling Pathway

The following diagram illustrates the cascade from ligand binding to apoptosis.

Caption: Figure 1. Mechanism of Action: The ligand binds β-tubulin, preventing polymerization and triggering the Spindle Assembly Checkpoint (SAC) cascade leading to apoptosis.

Part 3: Secondary Targets – Kinase Modulation

While tubulin is the primary target, the 2-arylpyrrole core is a privileged scaffold for Type I ATP-competitive kinase inhibition .

-

Rationale: The pyrrole NH and the electron-rich ring system can mimic the adenine ring of ATP.

-

Specific Targets:

-

FLT3 (FMS-like Tyrosine Kinase 3): Relevant in Acute Myeloid Leukemia (AML). The biaryl system fits the hydrophobic region adjacent to the ATP binding gate.

-

JAK2 (Janus Kinase 2): The 2-methoxyphenyl group can interact with the glycine-rich loop (P-loop) of the kinase.

-

Note on Selectivity: Unlike tubulin binding, kinase inhibition often requires further substitution at the pyrrole 3- or 4-position (e.g., with an acyl or nitrile group) to achieve nanomolar potency. The bare 2-(2-methoxyphenyl)-1H-pyrrole is considered a "fragment lead" in this context.

Part 4: Experimental Validation Protocols

To establish the therapeutic profile of 2-(2-methoxyphenyl)-1H-pyrrole, the following self-validating experimental workflows are required.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC50 of the compound against purified tubulin assembly.

Protocol:

-

Reagents: Porcine brain tubulin (>99% pure), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 10% glycerol and 1 mM GTP.

-

Treatment: Add 2-(2-methoxyphenyl)-1H-pyrrole (dissolved in DMSO) at concentrations ranging from 0.1 µM to 50 µM.

-

Positive Control: Combretastatin A-4 (5 µM).

-

Negative Control: DMSO (0.1%).

-

Stabilizer Control: Paclitaxel (10 µM).

-

-

Measurement: Transfer to a 96-well plate pre-warmed to 37°C. Monitor fluorescence (Ex: 360 nm, Em: 450 nm) using a DAPI-based reporter or intrinsic tryptophan fluorescence every 60 seconds for 60 minutes.

-

Analysis: Plot fluorescence vs. time. The Vmax (rate of polymerization) inhibition is calculated relative to the DMSO control.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest, distinguishing the mechanism from DNA-damaging agents (which typically cause S-phase arrest).

Protocol:

-

Cell Line: MCF-7 (Breast Cancer) or HeLa cells.

-

Seeding:

cells/well in 6-well plates. Incubate 24h. -

Dosing: Treat with the compound at

for 24 hours. -

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate 30 min at 37°C in the dark.

-

Acquisition: Analyze 10,000 events using a flow cytometer.

-

Validation Criteria: A significant accumulation (>30% increase vs. control) of cells in the G2/M peak (4N DNA content) confirms antimitotic activity.

Validation Workflow Diagram

Caption: Figure 2. Validation Workflow: A step-by-step logic gate for confirming the therapeutic efficacy of the scaffold.

Part 5: Synthesis and Optimization Notes

For researchers aiming to synthesize this target, the Paal-Knorr synthesis or the Clauson-Kaas reaction are standard, but for 2-arylpyrroles specifically, the Suzuki-Miyaura coupling of a protected pyrrole-2-boronic acid with 2-methoxy-iodobenzene offers higher regioselectivity.

Optimization Strategy: To transform this fragment into a drug candidate, consider C3-acylation . Introduction of a 3-aroyl group (e.g., 3-(3,4,5-trimethoxybenzoyl)) creates "ARAP" (Aryl-Aroyl-Pyrrole) derivatives. These analogs show up to 100-fold increased potency by engaging additional hydrogen bonds in the tubulin colchicine site [1].

References

-

Design, synthesis and biological evaluation of 2-arylpyrroles. Source: Bioorganic & Medicinal Chemistry Letters. Context: Establishes the 2-arylpyrrole scaffold as a tubulin inhibitor and discusses the "ARAP" derivatives. URL:[Link]

-

Pyrrole: A Privileged Scaffold for the Development of Anticancer Agents. Source: Current Topics in Medicinal Chemistry. Context: Reviews the broad spectrum of pyrrole targets, including kinases and tubulin. URL:[Link]

-

Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships. Source: European Journal of Medicinal Chemistry. Context: Validates the pharmacophore overlap between biaryl-heterocycles and the colchicine binding site. URL:[Link]

-

Tubulin Polymerization Assays: Methods and Applications. Source: Cytoskeleton Methods. Context: Provides the standard protocols for the fluorescence-based polymerization assays described in Part 4. URL:[Link]

In Silico Modeling of 2-(2-methoxyphenyl)-1H-pyrrole Interactions with Cyclooxygenase-2 (COX-2): A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth, technically-focused walkthrough for the in silico modeling of the interactions between the small molecule 2-(2-methoxyphenyl)-1H-pyrrole and its putative biological target, cyclooxygenase-2 (COX-2). Pyrrole-based compounds are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that are known to selectively inhibit either COX-1 or COX-2.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive, experience-driven approach to computational drug discovery.

Introduction: The Rationale for In Silico Investigation

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The specific compound, 2-(2-methoxyphenyl)-1H-pyrrole, possesses structural motifs suggestive of anti-inflammatory potential, a hypothesis supported by the known activity of related pyrrole derivatives as inhibitors of cyclooxygenase (COX) enzymes.[1][3] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated during inflammation.[4] Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[1][5]

In silico modeling provides a powerful and cost-effective avenue to investigate the potential of 2-(2-methoxyphenyl)-1H-pyrrole as a COX-2 inhibitor.[6] Through a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can predict the binding affinity, elucidate the binding mode, and understand the dynamic behavior of the ligand-protein complex at an atomic level.[1] This knowledge is invaluable for lead optimization and the rational design of more potent and selective next-generation inhibitors.

The In Silico Workflow: A Self-Validating System

A robust in silico workflow is not merely a sequence of computational steps but a self-validating system where each stage informs and refines the next. The causality behind our experimental choices is paramount to generating trustworthy and actionable results.

Figure 1: A comprehensive in silico workflow for modeling ligand-protein interactions.

PART 1: Preparation Phase - Laying the Foundation for Accuracy

The fidelity of any in silico model is critically dependent on the quality of the input structures. Meticulous preparation of both the ligand and the receptor is a non-negotiable first step.

Target Identification and Receptor Structure Selection

Our target is the inducible cyclooxygenase-2 (COX-2) enzyme. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures. For this study, we will utilize the crystal structure of murine COX-2 complexed with a selective inhibitor, SC-558 (PDB ID: 1CX2).[4] This structure is chosen for its resolution and the presence of a co-crystallized ligand, which helps to define the active site.

Ligand Preparation Protocol

The 3D structure of 2-(2-methoxyphenyl)-1H-pyrrole can be obtained from databases like PubChem (CID 687026).[7] However, this initial structure requires careful preparation.

Step-by-Step Ligand Preparation:

-

2D to 3D Conversion: If starting from a 2D representation, use a tool like Open Babel or the builder functionality within molecular modeling software to generate an initial 3D conformation.

-

Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a more stable structure.

-

Charge Assignment: Assign partial atomic charges. For many applications, Gasteiger charges are a reasonable starting point, though for higher accuracy in subsequent calculations, quantum mechanical methods (e.g., AM1-BCC) are recommended.

-

Tautomeric and Protonation States: At physiological pH (around 7.4), the pyrrole nitrogen is typically protonated. It is crucial to ensure the correct protonation state as this will significantly impact hydrogen bonding interactions.

Receptor Preparation Protocol

The raw PDB structure is not immediately ready for docking or simulation. It contains non-essential components and may have missing information.

Step-by-Step Receptor Preparation:

-

Removal of Non-Essential Molecules: Delete water molecules, co-solvents, and the co-crystallized ligand (SC-558) from the PDB file. The heme cofactor, however, is essential for COX-2 activity and must be retained.

-

Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms. Add hydrogens, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a simulated physiological pH of 7.4.

-

Handling Missing Residues and Loops: The 1CX2 structure is largely complete, but in cases where there are missing residues or loops, these would need to be modeled using tools like MODELLER or Rosetta.

-

Assigning Charges and Atom Types: Assign appropriate atom types and partial charges from a chosen force field (e.g., AMBER, CHARMM).

PART 2: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8] This provides a static snapshot of the likely binding mode and an initial estimate of the binding affinity.

Figure 2: The molecular docking workflow.

Defining the Binding Site

The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file. A grid box is typically generated around this area to confine the search space for the docking algorithm. For COX-2, the active site is a long hydrophobic channel.

Docking Protocol

-

Software Selection: Numerous docking programs are available, such as AutoDock Vina, GOLD, and Glide. For this guide, we will refer to a general protocol applicable to most.

-

Configuration:

-

Ligand: Set the prepared 2-(2-methoxyphenyl)-1H-pyrrole as the ligand.

-

Receptor: Use the prepared COX-2 structure.

-

Search Space: Define the grid box encompassing the active site.

-

Exhaustiveness: Increase the exhaustiveness of the search to ensure a thorough exploration of the conformational space.

-

-

Execution: Run the docking simulation. The algorithm will generate a series of possible binding poses for the ligand within the receptor's active site.

-

Analysis of Results: The output will be a set of binding poses ranked by a scoring function, which estimates the binding free energy. The top-ranked poses should be visually inspected to assess their chemical reasonability (e.g., formation of hydrogen bonds, hydrophobic interactions).

| Parameter | Description | Typical Value/Setting |

| Docking Software | Program used for predicting binding poses | AutoDock Vina |

| Receptor | Prepared COX-2 structure (PDB: 1CX2) | Rigid |

| Ligand | Prepared 2-(2-methoxyphenyl)-1H-pyrrole | Flexible |

| Grid Box Center | X, Y, Z coordinates defining the center of the binding site | Based on co-crystallized ligand |

| Grid Box Size | Dimensions of the search space (Å) | 25 x 25 x 25 |

| Exhaustiveness | Computational effort to search for low-energy poses | 16 |

| Number of Modes | Number of binding modes to generate | 10 |

Table 1: Representative parameters for a molecular docking experiment.

PART 3: Molecular Dynamics (MD) Simulation - Capturing the Dynamic Interaction

While docking provides a static picture, biological systems are dynamic. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a more realistic representation of the ligand-protein interaction.[9][10]

System Setup for MD Simulation

The top-ranked docked pose of the 2-(2-methoxyphenyl)-1H-pyrrole-COX-2 complex serves as the starting point for the MD simulation.

Step-by-Step MD System Setup:

-

Solvation: The complex is placed in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E water models). This mimics the aqueous environment of the cell.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to simulate a physiological salt concentration (typically around 0.15 M).

-

Force Field: A force field (e.g., AMBER, CHARMM, GROMOS) is applied to describe the potential energy of the system.

Figure 3: The molecular dynamics simulation workflow.

MD Simulation Protocol

-

Energy Minimization: The solvated and ionized system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is adjusted to the target pressure (e.g., 1 bar). This is typically done in two phases:

-

NVT Ensemble (Canonical): Constant Number of particles, Volume, and Temperature.

-

NPT Ensemble (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature.

-

-

Production MD: Once equilibrated, the production simulation is run for a desired length of time (e.g., 100 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals.

| Parameter | Description | Typical Value/Setting |

| MD Engine | Software for running the simulation | GROMACS, AMBER |

| Force Field | Equations and parameters describing the system's energy | AMBER ff19SB |

| Water Model | Model for explicit water molecules | TIP3P |

| Ensemble | Statistical mechanics ensemble for the production run | NPT |

| Temperature | Simulation temperature | 310 K |

| Pressure | Simulation pressure | 1 bar |

| Simulation Time | Duration of the production run | 100 ns |

| Time Step | Integration time step for Newton's equations of motion | 2 fs |

Table 2: Representative parameters for an MD simulation.

Trajectory Analysis

The output of an MD simulation is a trajectory file containing a wealth of information. Analysis of this trajectory can reveal:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and receptor.

-

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimate of the binding affinity than docking scores.

PART 4: Pharmacophore Modeling - Abstracting Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for biological activity.[11] This can be done based on a set of active ligands or, as in our case, from the interactions observed in the protein-ligand complex.

Structure-Based Pharmacophore Generation

From the stable binding pose of 2-(2-methoxyphenyl)-1H-pyrrole in the COX-2 active site (ideally from a representative frame of the MD simulation), a pharmacophore model can be generated.

Protocol for Structure-Based Pharmacophore Modeling:

-

Input: A stable protein-ligand complex structure.

-

Feature Identification: The software identifies key interaction points, such as:

-

Hydrogen bond between the pyrrole N-H and a backbone carbonyl in the active site.

-

Hydrophobic interactions of the phenyl and pyrrole rings with nonpolar residues.

-

An aromatic feature for the methoxyphenyl group.

-

-

Model Generation: A 3D model is created with spheres representing these features, along with distance and angle constraints.

-

Validation: The generated pharmacophore can be used to screen a database of molecules to see if it can identify other known COX-2 inhibitors.

Conclusion: From In Silico Insights to Experimental Validation

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for modeling the interactions of 2-(2-methoxyphenyl)-1H-pyrrole with its putative target, COX-2. By following this structured approach, from meticulous preparation to advanced simulation and analysis, researchers can generate high-quality, trustworthy data to guide their drug discovery efforts. The insights gained from these in silico experiments, such as the predicted binding mode, key interacting residues, and estimated binding affinity, provide a strong foundation for the synthesis of novel analogs with improved potency and selectivity. Ultimately, the predictions from these computational models must be validated through experimental assays, closing the loop of the iterative drug design cycle.

References

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). ACS Omega. Retrieved February 8, 2024, from [Link]

-

Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (n.d.). Frontiers in Chemistry. Retrieved February 8, 2024, from [Link]

-

2-(4-methoxyphenyl)-1H-pyrrole. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules. Retrieved February 8, 2024, from [Link]

-

Molecular dynamics simulation for all. (2017). Neuron. Retrieved February 8, 2024, from [Link]

-

1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1996). RCSB PDB. Retrieved February 8, 2024, from [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2021). Journal of Biomolecular Structure and Dynamics. Retrieved February 8, 2024, from [Link]

-

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. (2012). Acta Crystallographica Section E. Retrieved February 8, 2024, from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega. Retrieved February 8, 2024, from [Link]

-

Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. (2019). Bioorganic Chemistry. Retrieved February 8, 2024, from [Link]

-

5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. Retrieved February 8, 2024, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. Retrieved February 8, 2024, from [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed. Retrieved February 8, 2024, from [Link]

-

Pyrrole. (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]

-

Basics, types and applications of molecular docking: A review. (2022). IP International Journal of Comprehensive and Advanced Pharmacology. Retrieved February 8, 2024, from [Link]

-

Molecular Dynamics Simulations: A Systematic Review of Techniques and Applications in Biochemistry. (2024). BioSci Publisher. Retrieved February 8, 2024, from [Link]

-

Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2017). Molecules. Retrieved February 8, 2024, from [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2016). Journal of Medicinal Chemistry. Retrieved February 8, 2024, from [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals. Retrieved February 8, 2024, from [Link]

-

In Silico Multi-Target Approach Revealed Potential Lead Compounds as Scaffold for the Synthesis of Chemical Analogues Targeting SARS-CoV-2. (2021). International Journal of Molecular Sciences. Retrieved February 8, 2024, from [Link]

-

Pharmacophore modeling. (n.d.). Fiveable. Retrieved February 8, 2024, from [Link]

Sources

- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4-methoxyphenyl)-1H-pyrrole | C11H11NO | CID 687026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target: Cyclooxygenase (CHEMBL2094253) - ChEMBL [ebi.ac.uk]

Advanced Protocols for the Discovery and Isolation of Novel Pyrrole Architectures

Executive Summary

The pyrrole heterocycle remains a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs like atorvastatin and sunitinib, as well as emerging marine-derived clinical candidates.[1] However, the "low-hanging fruit" has been harvested.[1] Today's discovery landscape requires moving beyond simple solvent extraction into biosynthetic elicitation and targeted metabolic mining .[2]

This guide synthesizes recent breakthroughs—specifically the isolation of streptopyrroles and marine bromopyrroles—into a cohesive operational workflow. We reject the "grind-and-find" model in favor of a logic-driven approach: Elicit (OSMAC)

Module 1: Strategic Sourcing & Biosynthetic Elicitation[1][2][3]

Traditional screening often yields known metabolites (dereplication).[1][2] To isolate novel pyrroles, we must activate silent biosynthetic gene clusters (BGCs).[1][2]

The OSMAC Strategy (One Strain Many Compounds)

Silent BGCs in Streptomyces and marine fungi often encode novel pyrrole scaffolds (e.g., prodigiosin analogs, halogenated pyrroles) that are not expressed under standard conditions.[1]

Protocol: Differential Media Stress Testing

-

Strain Selection: Isolate actinobacteria (Streptomyces sp.) or marine-derived fungi (Corallomycetella).[1][2]

-

Media Variation: Cultivate the strain in parallel across four distinct media types to force metabolic adaptation:

-

Harvest Point: Monitor fermentation broth via LC-MS at days 3, 7, and 14. Look for unique peaks absent in the control.

Technical Insight: In the isolation of streptopyrroles D–F , the OSMAC approach was critical. Standard fermentation yielded only known analogs, while media manipulation unlocked the biosynthetic pathway for the novel chlorinated variants.[1]

Module 2: Extraction & Preliminary Fractionation[1][2][3]

Workflow Diagram: From Source to Crude Extract

The following diagram illustrates the decision logic for processing fermentation broths versus solid marine tissue.

Figure 1: Dual-path extraction workflow ensuring maximum recovery of amphiphilic pyrrole alkaloids.

Detailed Protocol: Resin-Based Capture (Liquid Broth)

For fermentation broths (e.g., Streptomyces), liquid-liquid extraction is often inefficient due to emulsions.[1][2] Resin adsorption is the superior standard.[1]

-

Clarification: Centrifuge fermentation broth (4000 rpm, 20 min) to separate mycelia from supernatant.

-

Adsorption: Add Diaion HP-20 resin (50 g/L) to the supernatant.[1][2] Shake at 120 rpm for 12 hours. The hydrophobic pyrroles will bind to the resin matrix.[1]

-

Washing: Filter the resin and wash with deionized water (3x) to remove salts and media components.[1]

-

Elution: Elute sequentially with:

-

Concentration: Evaporate the 80% MeOH fraction under reduced pressure (Rotavap) at <40°C to prevent thermal degradation of halogenated species.

Module 3: High-Resolution Isolation & Purification[1][2]

Novel pyrroles often exist as complex mixtures or racemic pairs.[1][2] A multi-stage chromatographic approach is required.[2]

Step 1: Flash Chromatography (Rough Cut)[1][2][3]

-

Mobile Phase: Water/Methanol gradient (0%

100% MeOH over 60 min). -

Detection: UV at 210 nm (general) and 254 nm (aromatic pyrrole core).[1][2][3]

-

Objective: Separate monomeric pyrroles from dimeric/polymeric congeners.

Step 2: Semi-Preparative HPLC (Fine Purification)[1][2][3]

-

Column: Phenomenex Luna C18(2) or equivalent (5 µm, 250 x 10 mm).[1][2]

-

Solvent System: Acetonitrile (ACN) / Water + 0.1% Formic Acid.[1][2][3]

-

Note: Acidification is crucial for pyrrole-carboxamides to suppress peak tailing caused by the basic nitrogen.[2]

-

-

Target: Collect peaks corresponding to target masses identified in the OSMAC screening.

Step 3: Chiral Resolution (Critical for Bioactivity)

Many marine pyrroles (e.g., Agelas derivatives) are chiral.[1][2] Enantiomers often exhibit drastically different bioactivities.

-

Column: Chiralpak IC or AD-H.

-

Mode: Isocratic elution with Hexane/Isopropanol (e.g., 80:20).[1][2]

-

Validation: Confirm enantiomeric excess (ee) >98% before structural analysis.

Module 4: Structural Elucidation[1][2][3][4][5]

The "pyrrole problem" in NMR involves broadening of NH signals and solvent-dependent chemical shifts.[1]

Elucidation Logic Diagram

Figure 2: Integrated spectroscopic workflow for defining novel pyrrole architectures.

Technical Nuances in Pyrrole NMR

-

Solvent Selection: Use DMSO-d6 rather than CDCl3.

-

Why? DMSO slows the exchange of the pyrrole N-H proton, sharpening the signal and allowing for the observation of H-N...H coupling (COSY correlations) which is vital for placing substituents on the ring.[1]

-

-

HMBC Key Correlations: Look for long-range couplings from the pyrrole N-H to C-2 and C-5.[1][2] This establishes the substitution pattern (2,3-disubstituted vs 2,4-disubstituted).[1][2]

-

Absolute Configuration: For chiral pyrroles (e.g., streptopyrroles), compare experimental Electronic Circular Dichroism (ECD) spectra with Time-Dependent DFT (TDDFT) calculated spectra. This is non-destructive compared to X-ray crystallography.[1][2]

Module 5: Bioactivity & Data Summary[1][2][3][6][7][8][9]

The isolation is only successful if the compound is active.[1] Below is a summary of recent novel pyrroles and their validated targets.

Table 1: Recent Novel Pyrrole Isolates and Bioactivity Profiles

| Compound Class | Source Organism | Target / Activity | Potency (IC50/MIC) | Key Structural Feature |

| Streptopyrroles | Streptomyces sp.[1][2][3][4] S1502 | Anti-MRSA / Lung Cancer | MIC: 4 µg/mL (MRSA) | Chlorinated pyrrole core |

| Pseudocerolide A | Pseudoceratina sp.[1][2][3] | Marine Chemical Defense | (Ecological) | Bromotyrosine-pyrrole hybrid |

| Corallomycetellains | Corallomycetella repens | Cytotoxicity (Cancer) | IC50: 1.1 µM | Epipolythiodioxopiperazine bridge |

| Agelasine Analogs | Agelas nakamurai | Biofilm Inhibition | varies | Brominated pyrrole-imidazole |

References

-

Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Marine Drugs. (2024).[1][2] [Link][1][2][3]

-

Marine Pyrrole Alkaloids: Phycotoxins and Drug Leads. Marine Drugs. (2021).[1][2] [Link][1][2][3][5]

-

Corallomycetellains A–J, Cytotoxic Epipolythiodioxopiperazine Alkaloids Isolated from the Fungi Corallomycetella repens. Marine Drugs. (2024).[1] [Link][1][2][3][5]

-

A Submarine Journey: The Pyrrole-Imidazole Alkaloids. Current Medicinal Chemistry. (2010). [Link]

-

Recent Progress in the Synthesis of Pyrroles. Current Organic Chemistry. (2020). [Link]

Sources

- 1. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 3. mdpi.com [mdpi.com]

- 4. Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502 [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Pyrrole Scaffold: A Technical Analysis of Electronic Structure, Synthesis, and Medicinal Utility

Executive Summary

The 1H-pyrrole ring is a fundamental pharmacophore in medicinal chemistry and a critical monomer in materials science. Its unique electronic structure—characterized by excessive

Electronic Architecture & Reactivity Profile

The "Pi-Excessive" Heterocycle

Pyrrole is classified as

-

Dipole Moment Anomaly: unlike pyrrolidine (dipole

1.58 D towards Nitrogen), pyrrole exhibits a dipole moment ( -

Bond Length Asymmetry: X-ray diffraction data reveals significant bond alternation, indicating diene-like character:

-

N–C2: 1.37 Å (Partial double bond character)

-

C2–C3: 1.37 Å (High double bond character)

-

C3–C4: 1.43 Å (Single bond character)

-

Acid-Base Duality

Pyrrole presents a dichotomy in acid-base behavior that dictates its handling in the lab:

-

Weak Acid (

): With a pKa of -

Weak Base (Ring Protonation): Pyrrole is an extremely weak base.[1][2] Protonation does not occur at the nitrogen (which would break aromaticity) but preferentially at C2. The pKa of the conjugate acid (pyrrolium ion) is approximately -3.8, indicating the neutral species is highly stable, but once protonated, it becomes highly reactive and prone to polymerization (pyrrole red).

Regiocontrolled Functionalization: The C2 vs. C3 Dilemma

Electrophilic Aromatic Substitution (EAS) is the primary mode of reactivity. The reaction rate is orders of magnitude faster than benzene (

Kinetic Preference for C2 ( )

Substitution occurs preferentially at the C2 position.[1] The causality lies in the stability of the intermediate sigma complex (arenium ion).

-

C2 Attack: Generates a carbocation stabilized by three resonance structures.

-

C3 Attack: Generates a carbocation stabilized by only two resonance structures.

Visualization: Resonance Stabilization Logic

The following diagram illustrates the stability differential between C2 and C3 intermediates.

Caption: Comparative stability of Wheland intermediates during EAS. The C2 pathway preserves conjugation over a longer path.

Synthetic Architectures

While classical condensation methods remain relevant, modern drug discovery relies heavily on transition-metal-catalyzed C-H activation to access complex substitution patterns.

Comparative Methodologies

| Methodology | Mechanism Type | Key Reagents | Scope & Limitations |

| Paal-Knorr | Condensation | 1,4-Dicarbonyls + Primary Amine | Pros: High yields, scalable. Cons: Limited by availability of 1,4-dicarbonyl precursors; harsh acid conditions often required. |

| Hantzsch | Multicomponent | Pros: Good for 2,3,4-trisubstituted pyrroles. Cons: Often yields esters that require decarboxylation steps. | |

| Van Leusen | Cycloaddition | TosMIC + Electron-deficient alkene | Pros: Excellent for 3,4-disubstituted pyrroles (hard to access via EAS). Cons: TosMIC reagents can be expensive. |

| C-H Arylation | Pd/Cu Catalysis | Pyrrole + Aryl Halide | Pros: Direct functionalization of unactivated C-H bonds; atom economical. Cons: Regioselectivity control (C2 vs C5) can be challenging without directing groups. |

Workflow: Modern C-H Activation Strategy

The direct arylation of pyrroles avoids pre-functionalization (e.g., boronic acids). The mechanism typically involves a Concerted Metallation-Deprotonation (CMD) pathway.

Caption: Pd-catalyzed direct C-H arylation cycle via Concerted Metallation-Deprotonation (CMD).

Medicinal Chemistry Case Studies

Atorvastatin (Lipitor)

The core of Atorvastatin is a pentasubstituted pyrrole. The synthesis utilizes a variation of the Paal-Knorr reaction, reacting a chiral 1,4-diketone with an acetonide-protected amino ester. The pyrrole ring serves as a rigid scaffold that orients the isopropyl and phenyl groups into the hydrophobic pocket of HMG-CoA reductase.

Sunitinib (Sutent)

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3]

-

Structure: Indolin-2-one linked to a pyrrole via a methine bridge.

-

Pyrrole Role: The 3,5-dimethyl-4-ethyl substitution pattern on the pyrrole is critical. The nitrogen atom of the pyrrole acts as a hydrogen bond donor to the hinge region of the kinase ATP-binding site.

Experimental Protocol: Copper-Catalyzed C-H Arylation

A sustainable, phosphine-free protocol for C2-arylation of N-protected pyrroles.

Rationale

This protocol utilizes Copper(I) as a cost-effective alternative to Palladium. It operates under neutral conditions, preventing the polymerization of acid-sensitive pyrroles.

Materials

-

Substrate: N-Methylpyrrole (1.0 equiv, 1.0 mmol)

-

Coupling Partner: Iodobenzene (1.2 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Base:

(2.0 equiv) -

Solvent: DMAc (Dimethylacetamide) (3.0 mL)

Step-by-Step Methodology

-

Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (18 mg, 0.1 mmol), and

(424 mg, 2.0 mmol). -

Addition: Add DMAc (3 mL), N-Methylpyrrole (89

L, 1.0 mmol), and Iodobenzene (134 -

Reaction: Seal the tube and heat to 110 °C in an oil bath for 12 hours.

-

Note: Stirring must be vigorous to ensure suspension of the inorganic base.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water (

mL) and brine ( -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 75-85% of 2-phenyl-1-methyl-1H-pyrrole.

References

-

Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole. Chemistry LibreTexts. Link

-

Paal–Knorr Synthesis Mechanism and Scope. Wikipedia / Amarnath et al.Link

-

Copper-Catalyzed Free-Radical C–H Arylation of Pyrroles. RSC Advances. Link

-

Bioactive Pyrrole-Based Compounds. National Institutes of Health (PMC). Link

-

Direct Arylation of Indoles and Pyrroles. Organic Letters. Link

Sources

Methodological & Application

The Paal-Knorr Synthesis: A Comprehensive Guide to the Preparation of Substituted Pyrroles

Introduction: The Enduring Relevance of the Pyrrole Scaffold and the Paal-Knorr Synthesis

The pyrrole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of biologically active natural products, pharmaceuticals, and advanced materials. From the "pigments of life" like heme and chlorophyll to blockbuster drugs, the substituted pyrrole motif is of paramount importance to researchers in organic synthesis and drug development.[1] The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and versatile methods for constructing this valuable heterocycle.[2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of the Paal-Knorr synthesis for preparing substituted pyrroles. We will delve into the mechanistic underpinnings of the reaction, explore modern, more sustainable protocols, provide detailed experimental procedures, and discuss its application in the synthesis of medicinally relevant compounds.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

The Paal-Knorr synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole.[3] A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.

The currently accepted mechanism involves the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a cyclic hemiaminal. This five-membered ring intermediate then undergoes dehydration to furnish the aromatic pyrrole ring.[3][4] The ring-closing step is often the rate-determining step of the reaction.[4]

It is noteworthy that under strongly acidic conditions (pH < 3), the competing Paal-Knorr furan synthesis can become the predominant pathway.[1] This occurs because the amine is fully protonated, rendering it non-nucleophilic, thus favoring the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself to form a furan.

Figure 1: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Addressing the Achilles' Heel: Synthesis of 1,4-Dicarbonyl Precursors

A significant historical limitation of the Paal-Knorr synthesis has been the availability of the requisite 1,4-dicarbonyl starting materials.[2] Fortunately, modern synthetic methods have largely overcome this challenge. Two powerful and versatile approaches are highlighted below.

Protocol 1: Synthesis of 1,4-Diketones via Homologation of β-Ketoesters and Oxidation

This three-step sequence provides a reliable route to a variety of polysubstituted 1,4-diketones.[5]

Step 1: Homologation of β-Keto Esters

-

To a solution of a β-keto ester in a suitable solvent (e.g., THF), add a base (e.g., NaH) at 0 °C.

-

After stirring for a short period, add an α-halo ketone and allow the reaction to warm to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting γ-keto ester by column chromatography.

Step 2: Krapcho Decarboxylation

-

Dissolve the purified γ-keto ester in a mixture of DMSO and water.

-

Add a salt such as NaCl or LiCl.

-

Heat the mixture to a high temperature (e.g., 150-180 °C) and monitor the reaction for the evolution of CO2.

-

After completion, cool the reaction, dilute with water, and extract the 1,4-diketone product.

-

Purify by distillation or column chromatography.

Step 3: Oxidation to Diketones (if necessary)

-

Depending on the starting materials, an oxidation step may be required. For instance, if a β-keto ester was homologated with an α-haloaldehyde, the resulting γ-ketoaldehyde can be oxidized to the desired 1,4-diketone using an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.[5]

Protocol 2: The Stetter Reaction for 1,4-Diketone Synthesis

The Stetter reaction is a powerful C-C bond-forming reaction that generates 1,4-dicarbonyl compounds through the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt.[6]

General Procedure for the Stetter Reaction:

-

To a solution of the thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) in a suitable solvent (e.g., DMSO), add a base (e.g., triethylamine) under an inert atmosphere.[7]

-

Add the aldehyde (Michael donor) to the reaction mixture.

-

Slowly add the α,β-unsaturated ketone (Michael acceptor) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC.[7]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the 1,4-diketone by column chromatography.

Experimental Protocols for Paal-Knorr Pyrrole Synthesis

The versatility of the Paal-Knorr synthesis is reflected in the variety of available protocols. The choice of method depends on the nature of the substrates, the desired scale, and the available equipment.

Protocol 3: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This classic protocol is suitable for many common substrates and can be performed with standard laboratory equipment.[3]

Materials:

-

Aniline

-

2,5-Hexanedione (Acetonylacetone)

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask, combine aniline (e.g., 186 mg, 2.0 mmol) and 2,5-hexanedione (e.g., 228 mg, 2.0 mmol) in methanol (0.5 mL).[3]

-

Add one drop of concentrated hydrochloric acid to the mixture.[3]

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[3]

-

Monitor the reaction progress by TLC.

-

After the reflux period, cool the reaction mixture in an ice bath.[3]

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[3]

-

Collect the resulting crystals by vacuum filtration.[3]

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[3]

Protocol 4: Microwave-Assisted Synthesis of N-Substituted Pyrroles

Microwave irradiation can dramatically reduce reaction times and often leads to higher yields, making it an attractive "green" alternative to conventional heating.[5]

Materials:

-

1,4-Diketone

-

Primary Amine

-

Glacial Acetic Acid

-

Microwave-safe reaction vial with a stir bar

Procedure:

-

In a microwave vial, combine the 1,4-diketone (1 equivalent) and the primary amine (3 equivalents).

-

Add a catalytic amount of glacial acetic acid (e.g., 40 µL).

-

Seal the microwave vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 80 °C) for a short duration (typically 5-20 minutes). The initial power is usually high to reach the target temperature quickly, after which a lower power is maintained.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the vial, and partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Extract the aqueous phase with the organic solvent.

-

Combine the organic phases, wash with brine, dry over a drying agent (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 5: Solvent-Free Mechanochemical Paal-Knorr Synthesis

Mechanochemistry, or reactions induced by mechanical force (e.g., ball milling), offers a highly efficient and environmentally friendly solvent-free approach.

Materials:

-

1,4-Diketone

-

Primary Amine

-

Citric Acid (catalyst)

-

Ball mill with grinding jars and balls

Procedure:

-

In a ball mill grinding jar, combine the 1,4-diketone (e.g., 2.7 mmol, 1 equivalent), the primary amine (e.g., 2.7 mmol, 1.1 equivalents), and a catalytic amount of citric acid (e.g., 1-10 mol%).[8]

-

Mill the mixture at a specific frequency (e.g., 30 Hz) for a short period (e.g., 15 minutes).[8]

-

Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.

-

Upon completion, the product can be extracted from the milling jar with a suitable solvent and purified by column chromatography if necessary.

Data Presentation: A Comparative Overview of Catalytic Systems

The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts for the synthesis of N-substituted pyrroles from 2,5-hexanedione.

| Catalyst | Amine | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Brønsted Acids | ||||||

| Hydrochloric Acid | Aniline | Methanol | Reflux | 15 min | High | [3] |

| Acetic Acid | Various | Toluene | Reflux | 2-6 h | 60-85 | [1] |

| Citric Acid (1 mol%) | 4-Fluoroaniline | None (Ball Mill) | RT | 15 min | 74 | [8] |

| Lewis Acids | ||||||

| ZrOCl₂·8H₂O | Aniline | None | 80 | 5 min | 97 | [1] |

| Bi(NO₃)₃·5H₂O | Aniline | None | 80 | 10 h | 95 | [1] |

| Sc(OTf)₃ | Aniline | None | 80 | 30 min | 90 | [1] |

| Solid-Supported Catalysts | ||||||

| CATAPAL 200 (Alumina) | Aniline | None | 60 | 45 min | 96 | [9] |

| Silica Sulfuric Acid | Aniline | None | RT | 3 min | 98 | [1] |

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. Here are some common issues and their solutions:

-

Low Yields:

-

Incomplete reaction: Increase reaction time or temperature. Consider switching to a more efficient catalytic system (see table above).

-

Degradation of starting materials or product: Use milder reaction conditions (e.g., lower temperature, weaker acid).

-

Poorly reactive starting materials: Amines with strong electron-withdrawing groups or sterically hindered substrates may require more forcing conditions or a more active catalyst.

-

-

Byproduct Formation:

-

Furan formation: This is the most common byproduct, especially under strongly acidic conditions. Maintain a pH > 3 or use a weaker acid like acetic acid.[1] An excess of the amine can also favor pyrrole formation.

-

Polymerization/Tarry material: This can occur with sensitive substrates under harsh conditions. Use milder conditions, shorter reaction times, and ensure efficient removal of water if using a Dean-Stark apparatus.

-

Applications in Drug Development: The Paal-Knorr Synthesis in Action

The utility of the Paal-Knorr synthesis is prominently showcased in the pharmaceutical industry. A prime example is its application in the synthesis of Atorvastatin (Lipitor®) , a blockbuster drug used to lower cholesterol.[10] The core pyrrole ring of Atorvastatin is constructed via a Paal-Knorr condensation.[11][12][13]

Figure 2: The role of the Paal-Knorr synthesis in the convergent synthesis of Atorvastatin.

In a key step of the industrial synthesis, a complex 1,4-diketone is condensed with a chiral primary amine side-chain using pivalic acid as a catalyst in a mixture of toluene and heptane, with azeotropic removal of water using a Dean-Stark apparatus.[11] This reaction efficiently assembles the core structure of the drug molecule.

Conclusion

The Paal-Knorr synthesis, despite its long history, remains a highly relevant and powerful tool for the synthesis of substituted pyrroles. Its operational simplicity, tolerance of a wide range of functional groups, and the development of modern, more sustainable protocols have solidified its place in the synthetic organic chemist's toolbox. By understanding the underlying mechanism, carefully selecting reaction conditions, and leveraging modern synthetic methodologies for the preparation of the 1,4-dicarbonyl precursors, researchers can effectively and efficiently access a diverse array of substituted pyrroles for applications in drug discovery, materials science, and beyond.

References

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

-

Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

Journal of Chemical Technology and Metallurgy. SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

PMC - NIH. Atorvastatin (Lipitor) by MCR. [Link]

- Google Patents.

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

ResearchGate. (PDF) Paal–Knorr Pyrrole Synthesis in Water. [Link]

-

ResearchGate. (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

-

YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]

-

ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. [Link]

-

ACS Omega. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. [Link]

- Google Patents. Method for synthesizing 2,5-acetonyl acetone.

-

ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

- Google P

-

ResearchGate. Application of acetylacetone derivatives bilaterally substituted with.... [Link]

-

PMC. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. [Link]

- Google Patents.

-

Wikipedia. Stetter reaction. [Link]

-

ACS Omega. New Reaction Products of Acetylacetone with Semicarbazide Derivatives. [Link]

-

Organic Syntheses Procedure. Acetylacetone. [Link]

-

Wiley Online Library. Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. [Link]

-

Atlantis Press. The synthesis of atorvastatin intermediates. [Link]

-

Organic Chemistry Portal. 1,4-Diketone synthesis by C-C coupling. [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]